molecular formula C16H32O2 B12673247 (3S,6R)-3-ethyl-6-propylundecanoic acid

(3S,6R)-3-ethyl-6-propylundecanoic acid

Cat. No.: B12673247
M. Wt: 256.42 g/mol
InChI Key: DXICFCIARASBNT-LSDHHAIUSA-N
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Description

(3S,6R)-3-ethyl-6-propylundecanoic acid is a chiral compound with a unique structure that includes both ethyl and propyl groups attached to an undecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-3-ethyl-6-propylundecanoic acid typically involves stereoselective synthesis strategies. One common approach is the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes use heterogeneous catalysts such as Cu/ZnO/Al2O3 to achieve high yields and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-3-ethyl-6-propylundecanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S,6R)-3-ethyl-6-propylundecanoic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,6R)-3-ethyl-6-propylundecanoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,6R)-3-ethyl-6-propylundecanoic acid is unique due to its specific combination of ethyl and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

(3S,6R)-3-ethyl-6-propylundecanoic acid

InChI

InChI=1S/C16H32O2/c1-4-7-8-10-15(9-5-2)12-11-14(6-3)13-16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18)/t14-,15+/m0/s1

InChI Key

DXICFCIARASBNT-LSDHHAIUSA-N

Isomeric SMILES

CCCCC[C@@H](CCC)CC[C@H](CC)CC(=O)O

Canonical SMILES

CCCCCC(CCC)CCC(CC)CC(=O)O

Origin of Product

United States

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